molecular formula C31H40O10 B024538 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A CAS No. 172486-22-5

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

Cat. No. B024538
M. Wt: 572.6 g/mol
InChI Key: ZJRNRUMUBVLZKF-SRXXEXFGSA-N
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Description

Synthesis Analysis

The synthesis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and related compounds involves intricate chemical processes, including acylation, deacetylation, and regioselective reactions. Techniques such as the use of 1-acylbenzotriazoles for the preparation of beta-keto esters and beta-diketones through C-acylation/deacetylation of acetoacetic esters and acetonyl ketones highlight the complex methodology involved in synthesizing such molecules (Katritzky et al., 2004).

Molecular Structure Analysis

The structural elucidation of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is achieved through advanced spectroscopic methods. Isolation and characterization studies, such as those conducted on derivatives from the stem bark of Taxus baccata, reveal the compound's molecular framework using techniques like NMR, mass spectrometry, and IR spectroscopy, providing insights into its complex structure (Guo et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A involves a variety of reactions, including microbial transformations that demonstrate its susceptibility to structural modifications through biological means. Such transformations can lead to significant changes in the molecule's functional groups and overall structure, affecting its chemical properties and potential applications (Arnone et al., 2009).

Scientific Research Applications

  • Chemical Isolation and Characterization:

    • It was first isolated and identified as a new 11(15→1)-abeotaxane diterpenoid from the Chinese yew and characterized by spectroscopic methods, suggesting its unique chemical structure and potential biological importance (Shi et al., 1998).
  • Potential Pharmacological Activities:

    • Various studies on related compounds suggest potential pharmacological activities. For example, benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues have shown antiproliferative effects against cancer cell lines (Kim et al., 2014).
    • Similarly, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate demonstrated considerable antiproliferative activity and potential as a histone deacetylase inhibitor (Fu et al., 2010). These studies suggest that compounds with complex benzoyl structures may have significant pharmacological properties.
  • Taxoid Research:

    • Further research into taxoids, a class of compounds to which 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A belongs, has revealed various biological activities. For instance, new taxanes isolated from Taxus chinensis var. mairei, including similar compounds, have been studied for their structures and potential applications (Shi et al., 1998). Additionally, extracts from Taxus brevifolia have yielded new taxoids, suggesting the rich diversity and potential of these compounds in pharmaceutical research (Chen & Kingston, 1994).

properties

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3/t20-,21-,22-,24-,25+,26-,27-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNRUMUBVLZKF-SRXXEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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